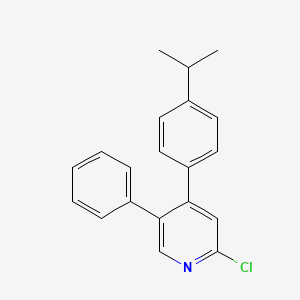![molecular formula C17H16N2O3 B12944762 Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651748-89-9](/img/structure/B12944762.png)
Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid is a complex organic compound that features an imidazolidine ring fused with a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid typically involves the condensation of p-toluidine with glyoxal to form the imidazolidine ring, followed by the introduction of the benzoic acid group. The reaction conditions often require a controlled temperature environment and the use of catalysts to facilitate the formation of the imidazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzoic acid moiety may also contribute to the compound’s overall biological activity by facilitating binding to target molecules.
類似化合物との比較
Similar Compounds
Imidazole derivatives: Compounds like imidazole and its derivatives share the imidazolidine ring structure and exhibit similar biological activities.
Benzoic acid derivatives: Compounds such as salicylic acid and acetylsalicylic acid (aspirin) share the benzoic acid moiety and are known for their medicinal properties.
Uniqueness
3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid is unique due to the combination of the imidazolidine ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
651748-89-9 |
|---|---|
分子式 |
C17H16N2O3 |
分子量 |
296.32 g/mol |
IUPAC名 |
3-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H16N2O3/c1-12-5-7-14(8-6-12)18-9-10-19(17(18)22)15-4-2-3-13(11-15)16(20)21/h2-8,11H,9-10H2,1H3,(H,20,21) |
InChIキー |
XQARHDKYZNQSTB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


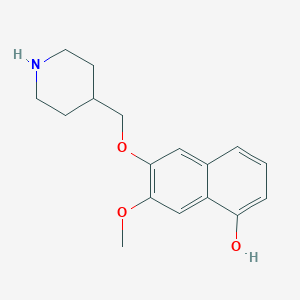

![Benzyl 3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12944700.png)



![N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12944722.png)
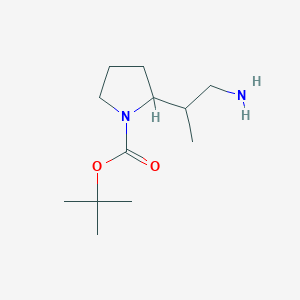

![tert-Butyl (R)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B12944741.png)
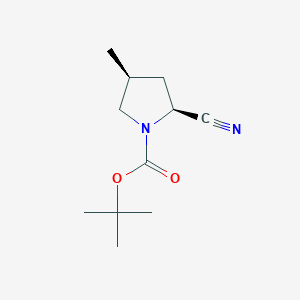
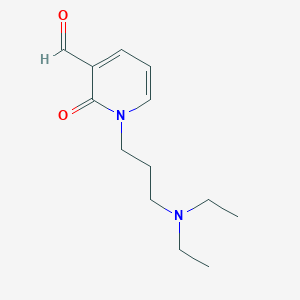
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B12944745.png)
